molecular formula C6H10Cl2 B075773 1,2-Dichlorocyclohexane CAS No. 1121-21-7

1,2-Dichlorocyclohexane

Cat. No.: B075773
CAS No.: 1121-21-7
M. Wt: 153.05 g/mol
InChI Key: GZEZIBFVJYNETN-UHFFFAOYSA-N
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Description

1,2-Dichlorocyclohexane is an organic compound with the molecular formula C₆H₁₀Cl₂. It is a disubstituted cyclohexane where two chlorine atoms are attached to adjacent carbon atoms in the cyclohexane ring. This compound exists in two stereoisomeric forms: cis-1,2-dichlorocyclohexane and trans-1,2-dichlorocyclohexane. These isomers exhibit different physical and chemical properties due to the spatial arrangement of the chlorine atoms.

Preparation Methods

1,2-Dichlorocyclohexane can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane in anhydrous benzene. The reaction is carried out under reflux conditions, and the product is purified by distillation . Another method involves the use of sulfuryl chloride as a chlorinating agent, which also yields cis-1,2-dichlorocyclohexane .

Chemical Reactions Analysis

1,2-Dichlorocyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1,2-cyclohexanediol.

    Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form cyclohexene.

    Oxidation and Reduction Reactions: The compound can be oxidized to form cyclohexanone or reduced to form cyclohexane.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and various oxidizing or reducing agents for oxidation and reduction reactions.

Scientific Research Applications

1,2-Dichlorocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dichlorocyclohexane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of a double bond and the elimination of a halide ion.

Comparison with Similar Compounds

1,2-Dichlorocyclohexane can be compared with other disubstituted cyclohexanes such as 1,3-dichlorocyclohexane and 1,4-dichlorocyclohexane . These compounds differ in the position of the chlorine atoms on the cyclohexane ring, which affects their stereochemistry and reactivity. For example, 1,3-dichlorocyclohexane has two centers of chirality, while 1,4-dichlorocyclohexane does not have any chiral centers. The unique spatial arrangement of chlorine atoms in this compound makes it a valuable compound for studying stereoisomerism and conformational analysis.

Similar Compounds

  • 1,3-Dichlorocyclohexane
  • 1,4-Dichlorocyclohexane
  • 1,2-Dibromocyclohexane
  • 1,2-Difluorocyclohexane

These compounds share similar structural features but differ in the type and position of halogen substituents, leading to variations in their chemical and physical properties.

Properties

IUPAC Name

1,2-dichlorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEZIBFVJYNETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859545
Record name 1,2-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-21-7
Record name 1,2-Dichlorocyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DICHLOROCYCLOHEXANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dichlorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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